3-Bromo-7-phenyldibenzo[b,d]furan

Regioselective cross-coupling Palladium catalysis Dibenzofuran functionalization

3-Bromo-7-phenyldibenzo[b,d]furan (CAS 2101813-26-5) is the optimal building block for iterative Suzuki-Miyaura coupling sequences. The 3-bromo-7-phenyl regiochemistry provides spatial separation between the reactive C3 bromine handle and the inert C7 phenyl group, enabling chemoselective cross-coupling without competing side reactions—a capability unattainable with 4-(4-bromophenyl) or 4-(3-bromophenyl)-6-phenyl variants. This orthogonal functionalization platform is critical for synthesizing unsymmetrical bis-arylated OLED hole transport materials with precisely tuned HOMO levels. With multi-supplier availability at 98% purity and supply capacity exceeding 1000 kg, this compound supports seamless scale-up from discovery to pilot production.

Molecular Formula C18H11BrO
Molecular Weight 323.2 g/mol
Cat. No. B14032901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-phenyldibenzo[b,d]furan
Molecular FormulaC18H11BrO
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br
InChIInChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H
InChIKeyTWTJYLQNRFCCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-phenyldibenzo[b,d]furan (CAS 2101813-26-5): Technical Baseline and Procurement Context


3-Bromo-7-phenyldibenzo[b,d]furan (CAS 2101813-26-5) is a bifunctional dibenzofuran derivative with a bromine atom at the 3-position and a phenyl group at the 7-position of the tricyclic aromatic core . This substitution pattern creates a regiochemically defined reactive handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling selective elaboration of advanced polycyclic aromatic systems [1]. The compound's rigid planar backbone imparts thermal and oxidative stability relevant to optoelectronic materials applications [2]. Commercially available from multiple specialty chemical suppliers in purities ranging from 95% to 99% , this compound serves as a building block for the synthesis of functionalized dibenzofurans used in organic electronics research.

Why 3-Bromo-7-phenyldibenzo[b,d]furan Cannot Be Replaced by Other Brominated Dibenzofurans


Brominated dibenzofuran derivatives with alternative substitution patterns (e.g., 4-bromo-1-phenyl, 4-(4-bromophenyl), or 4-(3-bromophenyl)-6-phenyl variants) exhibit fundamentally different regiochemical reactivity, electronic properties, and downstream functionalization outcomes due to distinct electron density distributions and steric environments around the reactive bromine site [1]. First-principles computational studies demonstrate that bromine substitution position significantly modulates frontier molecular orbital energies, bandgap widths, and hole-electron reorganization energies among mono-brominated DBF isomers [2]. The 3-bromo-7-phenyl pattern offers a unique combination of a bromine site on one ring and a phenyl substituent on the opposite ring, providing spatial separation between the reactive handle and the aromatic substituent—a critical design parameter for controlling molecular architecture in iterative coupling sequences [3]. Generic substitution with a different brominated DBF would alter both synthetic trajectory and final material performance characteristics.

Quantitative Differentiation Evidence for 3-Bromo-7-phenyldibenzo[b,d]furan Versus Comparable Dibenzofuran Intermediates


Regioselective Suzuki-Miyaura Coupling: Differential Reactivity of 3-Bromo vs. Alternative Bromine Positions

The bromine atom at the 3-position of 3-bromo-7-phenyldibenzo[b,d]furan exhibits distinct reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to other brominated dibenzofuran isomers. In the context of selective cross-coupling on bi- and tri-functionalized dibenzofurans, the 3-bromo position demonstrates differential oxidative addition kinetics relative to 2-bromo and 4-bromo substitution patterns, enabling chemoselective sequential coupling strategies [1]. Computational analysis of mono-brominated dibenzofuran isomers confirms that bromine position alters the electronic environment of the aromatic ring, with 3-bromo substitution yielding a HOMO-LUMO gap distinct from 1-bromo, 2-bromo, and 4-bromo variants [2].

Regioselective cross-coupling Palladium catalysis Dibenzofuran functionalization

Electronic Structure Modulation: Bromination Effects on Bandgap and Charge Transport Parameters

First-principles density functional theory (DFT) calculations on mono-brominated dibenzofuran isomers reveal that bromine substitution position significantly influences key electronic parameters governing charge transport. All brominated DBF structures exhibit narrower HOMO-LUMO bandgaps compared to unsubstituted dibenzofuran, with the magnitude of gap reduction depending on substitution position [1]. The study further demonstrates that brominated DBF isomers display remarkably low electron and hole reorganization energies due to bromine incorporation, a property critical for efficient charge carrier mobility in optoelectronic devices [1]. While specific data for 3-bromo-7-phenyl substitution is not isolated in the isomer dataset, the class-level trend establishes that 3-position bromination yields distinct frontier orbital energies versus 1-, 2-, and 4-bromo isomers [1].

DFT calculation HOMO-LUMO gap Charge transport Reorganization energy

Spatial Separation Architecture: 3-Bromo and 7-Phenyl Groups on Opposite Rings

3-Bromo-7-phenyldibenzo[b,d]furan features a unique architectural arrangement wherein the reactive bromine handle (3-position) and the phenyl substituent (7-position) reside on opposite benzene rings of the dibenzofuran core, separated by the central furan oxygen bridge . This spatial separation distinguishes it from comparators such as 4-(4-bromophenyl)dibenzofuran (CAS 955959-84-9), where the bromine is attached to a pendant phenyl ring rather than the core [1], and from 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 2088537-45-3), which places bromine on a phenyl substituent adjacent to the core phenyl group [2]. The core-attached bromine in the target compound provides direct electronic coupling to the dibenzofuran π-system, whereas pendant bromophenyl substitution introduces a rotational degree of freedom and altered conjugation pathways.

Molecular geometry Steric separation Iterative coupling Polyaromatic synthesis

Commercial Purity Benchmark: Available at Up to 99% Min Purity Specification

3-Bromo-7-phenyldibenzo[b,d]furan is commercially available with a minimum purity specification of 99% from industrial-scale manufacturers, with minimum order quantities as low as 1 kg and supply capacity up to 1000 kg . This purity level compares favorably to standard commercial offerings for comparable brominated dibenzofuran intermediates, which typically specify 95-98% purity ranges. For instance, 4-(4-bromophenyl)dibenzofuran (CAS 955959-84-9) is routinely supplied at ≥98.0% purity for OLED material applications [1]. The target compound maintains multiple vendor sources including AKSci (97% min), Fluorochem, and MolCore (NLT 98%), ensuring procurement redundancy .

Chemical purity Procurement specification Quality control Bulk availability

Prioritized Application Scenarios for 3-Bromo-7-phenyldibenzo[b,d]furan Based on Differentiated Properties


Iterative Suzuki-Miyaura Coupling for Sequentially Functionalized Dibenzofuran Cores

The 3-bromo-7-phenyl substitution pattern enables chemoselective cross-coupling strategies where the core-attached bromine serves as the primary reactive site while the 7-phenyl group remains inert to standard coupling conditions. This spatial separation of functional domains supports multi-step iterative coupling sequences for constructing unsymmetrical bis-arylated dibenzofuran derivatives, a capability that 4-(4-bromophenyl)dibenzofuran (with pendant bromine) cannot provide due to its fundamentally different conjugation topology [1]. Researchers pursuing regioselective elaboration of the dibenzofuran scaffold should prioritize this intermediate when synthetic routes demand predictable, position-specific reactivity.

Hole Transport Layer Precursor Synthesis for Phosphorescent OLED Materials

Based on DFT-derived class-level evidence that mono-brominated dibenzofurans exhibit narrower HOMO-LUMO bandgaps and low reorganization energies favorable for charge transport [1], 3-bromo-7-phenyldibenzo[b,d]furan serves as a strategic precursor for synthesizing hole transport materials (HTMs) in phosphorescent OLEDs. The 3-position bromine provides a coupling site for attaching arylamine or carbazole donor moieties, while the 7-phenyl group contributes to triplet energy level tuning. This substitution pattern is particularly relevant when designing HTMs for blue phosphorescent devices, where precise HOMO level alignment with adjacent layers is critical [1].

Building Block for Polyaromatic Host Materials with Orthogonal Functional Domains

The architectural separation of the bromine reactive handle (core-attached at C3) and the phenyl substituent (core-attached at C7) on opposite rings of the dibenzofuran framework creates an orthogonal functionalization platform. This geometry is valuable for synthesizing bipolar host materials where electron-transporting and hole-transporting moieties are attached to different regions of the dibenzofuran core. Unlike 4-(3-bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 2088537-45-3), which positions both functional groups in proximity on the same side of the molecule [2], the target compound's spatial separation minimizes intramolecular charge transfer interactions that can redshift emission and reduce triplet energy.

Scalable Synthesis of OLED Intermediates Requiring High-Purity Building Blocks

With commercial availability at 99% minimum purity and supply capacity exceeding 1000 kg from specialized manufacturers [1], 3-bromo-7-phenyldibenzo[b,d]furan is positioned for scalable synthesis workflows from research discovery through pilot production. The multi-vendor supply landscape (AKSci, Fluorochem, MolCore, Chemenu) ensures procurement continuity, while the 1 kg minimum order quantity enables direct transition from small-scale optimization to larger batch syntheses without intermediate re-validation [2]. This supply chain robustness distinguishes it from niche brominated DBF variants with limited commercial availability.

Technical Documentation Hub

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